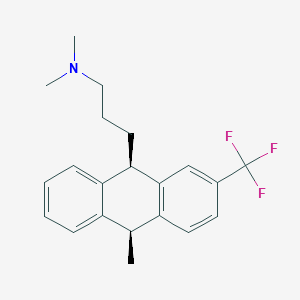
Fluotracen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluotracen is a complex organic compound with a molecular formula of C21H24F3N and a molecular weight of 347.4 g/mol. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a dihydroanthracene moiety, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of Fluotracen involves multiple steps. One common synthetic route includes the following steps:
Formation of the dihydroanthracene core: This step involves the reduction of anthracene to form the dihydroanthracene core.
Introduction of the trifluoromethyl group: This is typically achieved through a Friedel-Crafts alkylation reaction using a trifluoromethylating agent.
Attachment of the propan-1-amine side chain: This step involves the reaction of the dihydroanthracene derivative with N,N-dimethylpropan-1-amine under suitable conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Fluotracen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
Fluotracen has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Fluotracen involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain .
Comparaison Avec Des Composés Similaires
Fluotracen can be compared with other similar compounds such as:
N,N-dimethyl-3-(trimethoxysilyl)propylamine: This compound has a similar amine group but differs in its overall structure and functional groups.
Fluoxetine hydrochloride: Known for its antidepressant properties, fluoxetine has a similar amine structure but includes a phenoxy group instead of a dihydroanthracene moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H24F3N |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[(9R,10S)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine |
InChI |
InChI=1S/C21H24F3N/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3/t14-,19+/m0/s1 |
Clé InChI |
JTAJFHGSVCEPKC-IFXJQAMLSA-N |
SMILES isomérique |
C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)[C@@H](C3=CC=CC=C13)CCCN(C)C |
SMILES canonique |
CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C |
Synonymes |
9,10-dihydro-N,N-10-trimethyl-2- (trifluoromethyl)-9-anthracenepropanamine fluotracen fluotracen hydrochloride, (cis-(+-))-isomer SK and F 28175 SK and F-28175 SKF 28175 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















